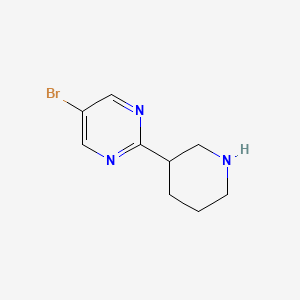

5-Bromo-2-(piperidin-3-yl)pyrimidine

説明

特性

IUPAC Name |

5-bromo-2-piperidin-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h5-7,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSUBOWVVQUTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-3-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and piperidine derivatives.

Condensation Reaction: The piperidine derivative is reacted with 5-bromopyrimidine under basic conditions to form the desired product. Common bases used include potassium carbonate or sodium hydride.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-120°C) to facilitate the condensation.

Industrial Production Methods

In an industrial setting, the synthesis of 5-Bromo-2-(piperidin-3-yl)pyrimidine may involve more efficient and scalable methods, such as:

Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Catalytic Processes: The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity.

化学反応の分析

Types of Reactions

5-Bromo-2-(piperidin-3-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones or reduction to form piperidines.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4).

Major Products

The major products formed from these reactions include substituted pyrimidines, piperidinones, and various arylated derivatives.

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry

- Pharmaceutical Development : This compound serves as a crucial building block in the synthesis of pharmaceutical agents targeting various diseases, including cancer and viral infections. Its structural features allow it to interact effectively with biological targets, enhancing its potential as a therapeutic agent.

- Anticancer Activity : Research indicates that derivatives of 5-Bromo-2-(piperidin-3-yl)pyrimidine exhibit promising anticancer properties by inhibiting specific cancer cell lines.

-

Biological Research

- Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme inhibitors, where it can bind to active sites of enzymes, thereby blocking substrate access and affecting metabolic pathways.

- Receptor Modulation : It has been shown to modulate receptor activities, influencing signal transduction pathways critical for cellular communication and function.

-

Organic Synthesis

- Intermediate for Complex Molecules : 5-Bromo-2-(piperidin-3-yl)pyrimidine acts as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows chemists to construct various derivatives with tailored properties for specific applications.

-

Materials Science

- Organic Electronics : The compound is being explored for its potential use in developing organic electronic materials due to its unique electronic properties derived from its heterocyclic structure.

作用機序

The mechanism of action of 5-Bromo-2-(piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

DNA/RNA Interaction: The compound may interact with nucleic acids, affecting their synthesis and function.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position Variations

5-Bromo-2-(piperidin-1-yl)pyrimidine

- CAS : 57356-64-6

- Molecular Formula : C₉H₁₂BrN₃

- Key Difference : Piperidin-1-yl substituent (vs. piperidin-3-yl).

- This may affect binding affinity in biological targets .

5-Bromo-2-(piperidin-3-yloxy)pyrimidine

Heterocyclic Core Modifications

5-Bromo-3-(piperazin-1-yl)pyridin-2-amine

- CAS : 1335051-33-6

- Molecular Formula : C₉H₁₃BrN₄

- Key Difference : Pyridine core (vs. pyrimidine) with a piperazine substituent.

- Impact : The pyridine ring reduces aromatic nitrogen density, altering electronic properties. The piperazine group introduces an additional basic nitrogen, enhancing solubility and enabling pH-dependent interactions .

Functional Group Variations

5-Bromo-2-hydrazinopyrimidine

- CAS: Not provided

- Molecular Formula : C₄H₆BrN₅

- Key Difference : Hydrazine substituent at position 2.

- Impact : The hydrazine group increases reactivity, making it a versatile intermediate for condensation reactions. However, reduced stability under oxidative conditions limits its use in long-term studies .

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

- CAS : 633328-95-7

- Key Difference : Chlorine at position 4 and cyclopentylamine substituent.

Lipophilicity and Solubility Modifications

5-Bromo-2-(cyclopropylmethoxy)pyrimidine

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility Profile | Application Focus |

|---|---|---|---|---|---|---|

| 5-Bromo-2-(piperidin-3-yl)pyrimidine | 1344231-66-8 | C₉H₁₂BrN₃ | 242.12 | Piperidin-3-yl | Moderate (improves as salt) | Kinase inhibitors |

| 5-Bromo-2-(piperidin-1-yl)pyrimidine | 57356-64-6 | C₉H₁₂BrN₃ | 242.12 | Piperidin-1-yl | Lower than 3-yl isomer | Structural studies |

| 5-Bromo-2-(piperidin-3-yloxy)pyrimidine | 914347-73-2 | C₉H₁₂BrN₃O | 272.15 | Piperidin-3-yloxy | High (HCl salt available) | Solubility-enhanced APIs |

| 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine | 1335051-33-6 | C₉H₁₃BrN₄ | 257.13 | Piperazin-1-yl | High (basic nitrogen) | GPCR-targeted drugs |

| 5-Bromo-2-(cyclopropylmethoxy)pyrimidine | 1339137-63-1 | C₈H₉BrN₂O | 229.08 | Cyclopropylmethoxy | High lipophilicity | CNS drug candidates |

生物活性

5-Bromo-2-(piperidin-3-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview of the Compound

5-Bromo-2-(piperidin-3-yl)pyrimidine features a bromine atom at the 5th position of a pyrimidine ring, which is substituted with a piperidin-3-yl group. Its molecular formula is , and it is recognized for its role as an intermediate in organic synthesis and as a building block for pharmaceutical compounds.

The biological activity of 5-Bromo-2-(piperidin-3-yl)pyrimidine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential as an anticancer and antiviral agent.

- Receptor Modulation : It can modulate receptor activity by interacting with receptor sites, influencing signal transduction pathways.

- DNA/RNA Interaction : There is potential for this compound to interact with nucleic acids, affecting their synthesis and function, which may contribute to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-Bromo-2-(piperidin-3-yl)pyrimidine. It has been evaluated against various bacterial strains, showing significant antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 µM |

| Escherichia coli | 2.33 µM |

| Pseudomonas aeruginosa | 11.29 µM |

These results indicate that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

In addition to its antimicrobial properties, 5-Bromo-2-(piperidin-3-yl)pyrimidine has been studied for its anticancer potential. It acts as an inhibitor of specific kinases involved in cancer progression, similar to other pyrimidine derivatives that target dihydrofolate reductase (DHFR) and other cancer-related pathways .

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that 5-Bromo-2-(piperidin-3-yl)pyrimidine effectively inhibited the activity of certain kinases involved in cellular signaling pathways associated with cancer cell proliferation. The compound's binding affinity was assessed using molecular docking studies, showing promising results for further development as a therapeutic agent .

- Antimicrobial Efficacy : Another research focused on the antibacterial properties of this compound against multidrug-resistant strains of bacteria. The study concluded that structural modifications could enhance its potency, making it a candidate for developing new antibiotics .

Applications in Research

5-Bromo-2-(piperidin-3-yl)pyrimidine serves multiple roles in scientific research:

- Medicinal Chemistry : As a building block for synthesizing pharmaceutical compounds with potential anticancer and antimicrobial activities.

- Organic Synthesis : Utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。